molecular formula C13H11ClO2 B6380828 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% CAS No. 1261955-27-4

3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%

Cat. No. B6380828
CAS RN: 1261955-27-4
M. Wt: 234.68 g/mol
InChI Key: QTWCKXZXXFYUIY-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% (abbreviated as 3C5H2MPP) is a chemical compound that is widely used in the scientific research field. It is a phenol compound with a molecular formula of C7H7ClO2. 3C5H2MPP is a colorless solid and has a melting point of around 98°C. It is soluble in water and alcohol, and is used in a variety of laboratory experiments and applications.

Mechanism of Action

3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% is believed to act by inhibiting the synthesis of proteins and nucleic acids. It is thought to do this by binding to and blocking the active sites of certain enzymes involved in the synthesis of these molecules. This inhibition of protein and nucleic acid synthesis is believed to be responsible for the biological effects of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%.
Biochemical and Physiological Effects
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and antimalarial activities. It has also been found to have antioxidant, anti-angiogenic, and anti-apoptotic activities. In addition, it has been found to have some cytotoxic effects.

Advantages and Limitations for Lab Experiments

3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its stability and solubility in water and alcohol. It is also relatively inexpensive and readily available. However, it has some limitations. It is toxic and can cause skin irritation, so it must be handled with care. In addition, it can be difficult to obtain pure samples of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%, as it is often contaminated with other compounds.

Future Directions

The potential applications of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% are still being explored. Future research could focus on its use in the synthesis of other important compounds, such as antibiotics and antiviral agents. It could also be used to study the mechanism of action of other compounds, such as antibiotics and antifungals. In addition, further research could be conducted to explore the potential of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% as a therapeutic agent for various diseases. Finally, further research could be conducted to improve the purification and stability of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%.

Synthesis Methods

3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% can be synthesized through a reaction between 2-hydroxymethylphenol and chloroacetic acid in an acidic medium. The reaction occurs in a two-step process, first forming the intermediate 2-chloro-5-(2-hydroxymethylphenyl)phenol, which then undergoes further chlorination to form 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%. This reaction is carried out in an aqueous solution of hydrochloric acid at a temperature of around 80°C.

Scientific Research Applications

3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% is widely used in scientific research applications. It has been used in the synthesis of several important compounds, such as the antifungal agent ciclopirox, the antimalarial agent artemisinin, and the anti-inflammatory agent ibuprofen. It has also been used in the synthesis of several other compounds, such as the antifungal agent miconazole, the anti-inflammatory agent naproxen, and the anticonvulsant drug phenytoin.

properties

IUPAC Name

3-chloro-5-[2-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWCKXZXXFYUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685876
Record name 5-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2-hydroxymethylphenyl)phenol

CAS RN

1261955-27-4
Record name 5-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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